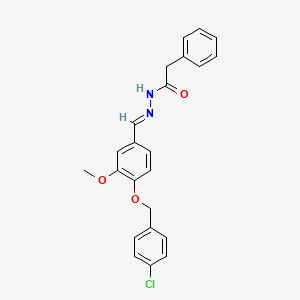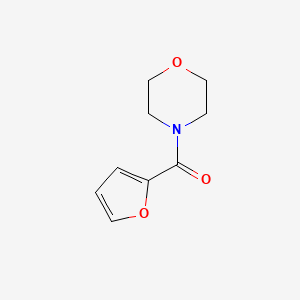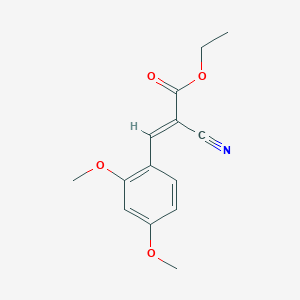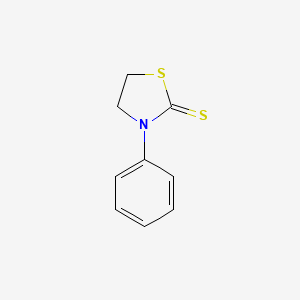
N-(3-formamidophenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-formamidophenyl)formamide is an organic compound with the molecular formula C8H8N2O2. It contains a phenyl ring substituted with two formamide groups at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-formamidophenyl)formamide can be synthesized through the formylation of aromatic amines. One common method involves the reaction of 3-aminobenzamide with formic acid under solvent-free conditions. This reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts. For example, the reductive amination of ketones and aldehydes with carbon dioxide fixation can be achieved using a ruthenium-based MOF catalyst. This method offers high selectivity and efficiency, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-formamidophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields amines.
Substitution: Results in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-formamidophenyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(3-formamidophenyl)formamide involves its interaction with various molecular targets and pathways. For instance, in the context of biotechnological applications, the compound can be metabolized by formidases to release nitrogen, carbon, and energy, supporting microbial growth and production . Additionally, its formyl groups can participate in formylation reactions, modifying other molecules and influencing their biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-diphenylformamidine: Contains two phenyl rings and formamidine groups.
N-(4-nitrophenyl)formamide: Similar structure but with a nitro group at the 4-position.
N-formylmorpholine: Contains a morpholine ring with a formyl group.
Uniqueness
N-(3-formamidophenyl)formamide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Unlike other formamide derivatives, its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
25227-79-6 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
N-(3-formamidophenyl)formamide |
InChI |
InChI=1S/C8H8N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-6H,(H,9,11)(H,10,12) |
InChI-Schlüssel |
UUVQMYVHPTWCIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(2-bromo-5-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B12010445.png)



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12010490.png)
![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)
![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12010502.png)
![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)


![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12010512.png)

